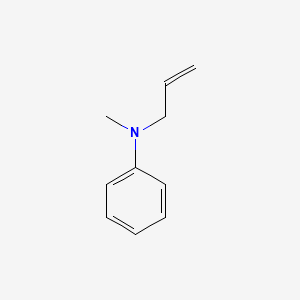
N-Allyl-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Allyl-N-methylaniline is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60287. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How can reaction conditions for nickel-catalyzed asymmetric allylic alkylation (AAA) using N-Allyl-N-methylaniline be optimized?
- Methodology : Optimize catalyst loading (e.g., 5 mol% Ni(cod)₂), ligand selection (e.g., chiral diphosphine L8), solvent (Et₂O), and temperature (−30–0°C). Use kinetic monitoring (1H NMR) to track substrate consumption and determine rate laws (e.g., rate ∝ [Ni]^0.5[substrate]^1[allylamine]^1). COD additives may suppress side reactions by stabilizing intermediates .
Q. What synthetic routes are effective for preparing this compound derivatives?
- Methodology : Allylation of N-methylaniline with allyl bromide in the presence of a base (e.g., NaOAc). Control regioselectivity by adjusting reaction time and base strength. For functionalized derivatives, introduce substituents via electrophilic aromatic substitution or cross-coupling post-allylation .
Q. How does steric hindrance in β-ketoester substrates influence AAA reaction outcomes?
- Methodology : Compare substrates with varying ester groups (e.g., methyl vs. ethyl). Bulky esters (e.g., COOC₂H₅) slow reaction kinetics but enhance enantioselectivity (up to 92% ee) by stabilizing transition states. Use HPLC and 1H NMR to quantify ee and yield.
Advanced Research Questions
Q. What mechanistic insights explain the C–N bond cleavage in this compound during AAA reactions?
- Methodology : DFT calculations reveal a stepwise pathway: (1) Ni(0)-allyl coordination, (2) β-ketoester protonation, (3) C–N bond cleavage via transition state TS1catouter (ΔG‡ ≈ 26.4 kcal/mol). X-ray crystallography of intermediates (e.g., Ni-DPPF complex 4b ) confirms trigonal planar geometry critical for stereocontrol .
Q. How can ligand tuning address low enantioselectivity in 5-membered β-ketoester substrates?
- Methodology : Switch from (S)-Tol-MeO-BIPHEP (L8) to (S)-H8-BINAP (L1) to improve ee (21% → 34% ee). For bulky substrates (e.g., COOC₂H₅), lower temperatures (−20°C) further enhance selectivity (88% ee).
Q. Why do β-ketoamides fail to react in AAA, unlike β-ketoesters?
- Methodology : Higher pKa of β-ketoamides reduces enolate nucleophilicity. Confirm via comparative kinetic studies and Bordwell pKa measurements in DMSO. Modify conditions (e.g., stronger bases) to deprotonate β-ketoamides.
Q. What strategies resolve contradictions in steric vs. electronic effects on allylic amine reactivity?
- Methodology : Test substituted allylic amines (e.g., p-CF₃ vs. p-OMe). Electron-withdrawing groups (p-CF₃) slow C–N cleavage (51% yield) but retain ee (95%), while steric hindrance (o-tolyl) reduces both yield (77%) and ee (90%). Use Hammett plots to correlate substituent effects.
Q. Data Analysis & Computational Approaches
Q. How can DFT calculations validate experimental stereochemical outcomes?
- Methodology : Model transition states (e.g., TS2outer ) using B3PW91 functional and SMD solvent corrections. Compare computed activation barriers (ΔG‡ = 24.1–26.4 kcal/mol) with experimental kinetics (ΔG‡ = 22.8 kcal/mol). Steric maps (SambVca 2.0) quantify ligand-substrate interactions.
Q. What role does the Ni(0) oxidation state play in avoiding side reactions?
- Methodology : Compare Ni(0) (active catalyst) vs. Ni(II) (inactive). Cyclic voltammetry confirms Ni(0) stability under reducing conditions. Additives (e.g., COD) prevent Ni aggregation .
Q. Tables
| Substrate | Ligand | Reaction Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| β-Ketoester (6-membered) | L8 | 50 | 99 | 95 | |
| β-Ketoester (5-membered) | L1 | 60 | 99 | 34 → 88* | |
| Allylamine (p-CF₃) | L8 | 120 | 87 | 95 |
*At −20°C.
属性
CAS 编号 |
6628-07-5 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC 名称 |
N-methyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C10H13N/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI 键 |
WJYIMFNLIJXFMX-UHFFFAOYSA-N |
SMILES |
CN(CC=C)C1=CC=CC=C1 |
规范 SMILES |
CN(CC=C)C1=CC=CC=C1 |
Key on ui other cas no. |
6628-07-5 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















